1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Overview
Description
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a unique structure combining adamantyl and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves the condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of a condensing agent such as potassium hydroxide (KOH) . This reaction leads to the formation of the desired heterocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can interact with biological molecules, while the pyridine and oxadiazole moieties can participate in various chemical reactions. These interactions can affect cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Adamantyl Chalcones: These compounds share the adamantyl group and have similar biological activities.
Pyrazole-based Adamantyl Compounds: These compounds also feature the adamantyl group and are used in similar research applications.
Uniqueness
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to its combination of adamantyl, pyridine, and oxadiazole moieties. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[2-(1-adamantyl)-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13(24)23-19(2,25-18(22-23)17-3-5-21-6-4-17)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTFVOPLRPZHNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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